

"N-(2-nitrophenyl)acridin-9-amine" synthesis protocol

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Compound of Interest

Compound Name: *N*-(2-nitrophenyl)acridin-9-amine

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An In-depth Technical Guide to the Synthesis of **N-(2-nitrophenyl)acridin-9-amine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for **N-(2-nitrophenyl)acridin-9-amine**, a molecule of interest in medicinal chemistry and materials science. The document outlines two primary synthetic routes: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation. Detailed experimental procedures, key quantitative data, and logical workflow diagrams are presented to facilitate its synthesis and further investigation.

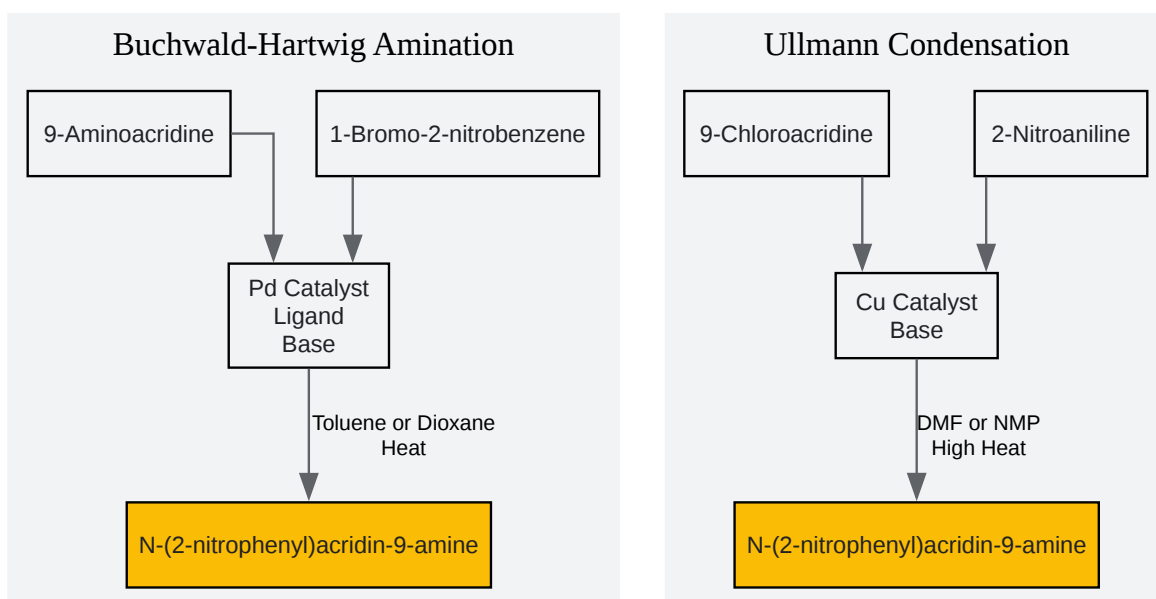
Compound Data

A summary of the key quantitative and qualitative data for **N-(2-nitrophenyl)acridin-9-amine** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₃ N ₃ O ₂	[1]
Molecular Weight	315.33 g/mol	
CAS Number	80260-77-1	
Appearance	Not explicitly reported, likely a colored solid	
Yield (Buchwald-Hartwig)	73% (after chromatographic purification)	[2]
Predicted [M+H] ⁺ (m/z)	316.10805	[1]

Synthetic Pathways

Two viable synthetic pathways for the preparation of **N-(2-nitrophenyl)acridin-9-amine** are outlined below. The first is a Buchwald-Hartwig amination, and the second is an Ullmann condensation.



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Caption: Synthetic routes to **N-(2-nitrophenyl)acridin-9-amine**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **N-(2-nitrophenyl)acridin-9-amine**. These protocols are based on established methodologies for similar compounds and the available literature.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general Buchwald-Hartwig amination procedures and is consistent with the synthetic route mentioned in patent literature[2]. This method generally offers high yields and good functional group tolerance[3][4].

Reaction Scheme:

9-Aminoacridine + 1-Bromo-2-nitrobenzene $\xrightarrow{\text{(Pd catalyst, Ligand, Base)}}$ **N-(2-nitrophenyl)acridin-9-amine**

Materials and Reagents:

- 9-Aminoacridine
- 1-Bromo-2-nitrobenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Xantphos or BINAP (as ligand)
- Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs_2CO_3)
- Anhydrous Toluene or Dioxane
- Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask, add 9-aminoacridine (1.0 eq.), 1-bromo-2-nitrobenzene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
- **Inert Atmosphere:** Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
- **Solvent Addition:** Add anhydrous toluene (or dioxane) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to 9-aminoacridine.
- **Reaction:** Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
 - Wash the Celite pad with additional ethyl acetate.
 - Combine the organic filtrates and concentrate under reduced pressure.
- **Purification:**
 - Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.
 - Combine the fractions containing the desired product and evaporate the solvent to yield **N-(2-nitrophenyl)acridin-9-amine** as a solid.

Method 2: Copper-Catalyzed Ullmann Condensation

This protocol provides an alternative route using a copper catalyst, which can be more cost-effective than palladium. This method is based on general Ullmann condensation procedures

for the synthesis of N-arylamines[5][6]. An analogous reaction has been used to prepare similar N-arylacridin-9-amines.

Reaction Scheme:

9-Chloroacridine + 2-Nitroaniline $\xrightarrow{\text{(Cu catalyst, Base)}}$ **N-(2-nitrophenyl)acridin-9-amine**

Materials and Reagents:

- 9-Chloroacridine
- 2-Nitroaniline
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4)
- Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
- Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 9-chloroacridine (1.0 eq.), 2-nitroaniline (1.5 eq.), CuI (0.1 eq.), and potassium carbonate (2.0 eq.).
- **Inert Atmosphere:** Flush the flask with nitrogen or argon.
- **Solvent Addition:** Add anhydrous DMF (or NMP) to the flask.
- **Reaction:** Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.
- **Work-up:**
 - Cool the mixture to room temperature and pour it into a solution of aqueous ammonia.
 - Extract the product with ethyl acetate or dichloromethane.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification:
 - Purify the crude residue by column chromatography on silica gel, using a suitable solvent system such as ethyl acetate/hexanes, to afford the pure product.

Characterization

While detailed experimental spectra for **N-(2-nitrophenyl)acridin-9-amine** are not readily available in the cited literature, the identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight. The predicted m/z for the protonated molecule $[\text{M}+\text{H}]^+$ is 316.10805[1].
- Melting Point: To assess the purity of the final product.

This guide provides a robust starting point for the synthesis of **N-(2-nitrophenyl)acridin-9-amine**. Researchers should optimize the described conditions as necessary for their specific laboratory setup and scale. Standard laboratory safety procedures should be followed at all times.

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